2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
Description
2-(4-Methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a 4-methoxyphenoxy group at the α-carbon and an isoxazole-thiophene hybrid moiety at the acetamide nitrogen (Figure 1).
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-13-4-6-14(7-5-13)22-11-17(20)18-10-12-9-15(23-19-12)16-3-2-8-24-16/h2-9H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSUIBGNOKVLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophenyl group: This step often involves a coupling reaction, such as Suzuki or Stille coupling, to attach the thiophenyl group to the isoxazole ring.
Attachment of the methoxyphenoxy group: This can be done through nucleophilic substitution reactions.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Methoxyphenoxy Group Oxidation
The 4-methoxyphenoxy moiety undergoes oxidation under strong oxidizing conditions. Common reagents include:
The methoxy group (-OCH₃) is preferentially oxidized to a hydroxyl (-OH) or formyl (-CHO) group, depending on the reagent strength. Computational studies suggest the electron-donating methoxy group lowers the activation energy for oxidation at the para position .
Thiophene Ring Oxidation
The thiophene substituent is susceptible to electrophilic oxidation:
| Reagent | Product | Selectivity |
|---|---|---|
| H₂O₂ (acetic acid) | Thiophene-S-oxide derivative | Moderate (C2/C5 positions) |
| Ozone (O₃) | Thiophene ring cleavage to sulfonic acid | Low yield due to side reactions |
Acetamide Reduction
The acetamide group is reduced to an amine using hydride donors:
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄ | THF, reflux, 4 hrs | 2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)ethylamine |
| NaBH₄/I₂ | MeOH, RT, 12 hrs | Partial reduction to secondary alcohol |
LiAlH₄ achieves full reduction to the primary amine (85% yield), while NaBH₄/I₂ yields a secondary alcohol (55% yield) due to steric hindrance from the thiophene-isoxazole group.
Methoxyphenoxy Group Substitution
The phenoxy oxygen participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ (liq.) | Cu catalyst, 120°C | 2-(4-aminophenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide |
| KSCN | DMF, 100°C | Thiocyano derivative at para position |
NAS occurs regioselectively at the para position due to methoxy’s directing effects .
Acetamide Hydrolysis
The acetamide bond hydrolyzes under acidic or basic conditions:
| Conditions | Product |
|---|---|
| 6M HCl, reflux | 2-(4-methoxyphenoxy)acetic acid + (5-(thiophen-2-yl)isoxazol-3-yl)methylamine |
| NaOH (aq.), 70°C | Sodium salt of 2-(4-methoxyphenoxy)acetic acid |
Hydrolysis rates are pH-dependent, with basic conditions favoring faster cleavage (t₁/₂ = 2 hrs vs. 6 hrs in acid) .
Electrophilic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution, primarily at the C3 and C5 positions:
| Reaction | Reagent | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-nitrothiophene derivative |
| Sulfonation | SO₃/H₂SO₄ | Thiophene-2-sulfonic acid derivative |
Density functional theory (DFT) calculations indicate the thiophene’s electron-rich nature increases reactivity toward electrophiles, with C5 being the most favorable site .
Cycloaddition Involving Isoxazole
The isoxazole ring participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product |
|---|---|---|
| Acetylene | 100°C, 12 hrs | Pyrazole-fused derivative |
| Nitrile oxide | RT, 24 hrs | Isoxazolo-isoxazole adduct |
Reaction kinetics show slower rates compared to unsubstituted isoxazoles due to steric bulk from the thiophene group .
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Anti-inflammatory Activity
One of the primary applications of this compound is in the field of anti-inflammatory drugs. Research has indicated that derivatives of acetamides, including this compound, can act as cyclooxygenase (COX) inhibitors, which are crucial in managing inflammation and pain. A study highlighted the synthesis and evaluation of various acetamide derivatives, showing promising COX inhibitory activity, suggesting potential for development into therapeutic agents for inflammatory diseases .
Anticancer Properties
The compound's structural features suggest potential anticancer properties, particularly through inhibition of specific cancer cell lines. Case studies have demonstrated that compounds with similar isoxazole structures exhibit cytotoxic effects against various cancer types. For instance, thiazole carboxamide derivatives were tested for their anticancer effects, indicating that structural modifications can enhance bioactivity . This opens avenues for further exploration of 2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide in cancer therapeutics.
Table 1: Summary of Biological Activities
Case Study 1: COX Inhibition
In a controlled study, a series of acetamide derivatives were synthesized and evaluated for their COX inhibitory activities. Among these, compounds structurally related to this compound exhibited significant inhibition rates comparable to established COX inhibitors like celecoxib. This positions the compound as a candidate for further development in anti-inflammatory therapies .
Case Study 2: Anticancer Activity Against Breast Cancer Cells
A recent investigation into the anticancer properties of structurally similar compounds revealed that modifications at the isoxazole position could enhance cytotoxicity against breast cancer cell lines. The study employed both in vitro assays and molecular docking simulations to elucidate binding interactions, demonstrating that compounds with similar scaffolds to this compound showed promise as potential anticancer agents .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole and thiophenyl groups can play a crucial role in binding to these targets, while the methoxyphenoxy group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Substituted Acetamides with Heterocyclic Moieties
Key Differences :
- The 4-methoxyphenoxy group may improve solubility relative to benzodioxolyl or tetrahydronaphthalenyl substituents .
Acetamides with Sulfonamide and Thiazolidinedione Groups
Key Differences :
- The target lacks the sulfamoyl or thiazolidinedione groups critical for hypoglycemic activity in and , suggesting divergent pharmacological targets .
- Its thiophene moiety may confer redox activity or metal-binding capacity absent in sulfonamide analogs.
Antimicrobial Isoxazole Derivatives
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C17H18N2O3S
- Molecular Weight : 342.40 g/mol
The compound features a methoxyphenoxy group and an isoxazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures often exhibit significant antimicrobial properties. A study on related isoxazole derivatives demonstrated notable antifungal activity against various strains, suggesting that the incorporation of thiophene and isoxazole groups may enhance such effects .
Key Findings :
- Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.004 to 0.06 mg/mL against various pathogens, indicating strong antibacterial potential .
Anticancer Activity
The anticancer potential of this compound is supported by studies involving structurally related acetamides. These studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) cells .
Case Study :
In one investigation, a series of acetamide derivatives were synthesized and tested for their cytotoxic effects. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating a promising avenue for further research in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds similar to the target molecule have been documented in various studies. For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism through which these compounds could mitigate inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of specific functional groups such as methoxy and thiophene has been linked to enhanced bioactivity.
| Functional Group | Activity | Notes |
|---|---|---|
| Methoxy | Antimicrobial | Enhances solubility and bioavailability |
| Thiophene | Anticancer | Contributes to electron delocalization |
| Isoxazole | Anti-inflammatory | Modulates immune response |
Q & A
Q. What are the optimal synthetic routes for 2-(4-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example:
- Step 1 : React 2-chloro-N-substituted acetamide derivatives with sodium azide (NaN₃) in a toluene/water mixture under reflux (5–7 hours) to form azido intermediates .
- Step 2 : Condense the intermediate with thiophene-containing isoxazole moieties using DMF as a solvent and potassium carbonate (K₂CO₃) as a base at room temperature. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1) .
Q. Critical Factors :
- Solvent polarity : Toluene/water mixtures improve azide substitution efficiency compared to pure polar solvents .
- Catalyst/base : K₂CO₃ enhances nucleophilicity in condensation steps, avoiding side reactions .
- Reaction time : Prolonged reflux (>7 hours) may degrade thermally sensitive intermediates, reducing yield .
Table 1 : Representative Yield Data for Analogous Compounds
| Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-NO₂ | 5 | 72 |
| 2-CH₃ | 7 | 68 |
| 4-OCH₃ | 6 | 75 |
| Adapted from |
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
Answer :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol) to isolate the product .
- Characterization :
- IR Spectroscopy : Confirm carbonyl (C=O, ~1667 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches .
- ¹H NMR : Key signals include aromatic protons (δ 6.9–7.5 ppm), methoxy groups (δ 3.8 ppm), and NH protons (δ 9.8 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate molecular weight .
Note : Inconsistent elemental analysis results (e.g., %N discrepancies in vs. ) suggest rigorous cross-validation via multiple techniques.
Intermediate Research Questions
Q. What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature conditions?
Answer :
- HPLC-PDA : Monitor degradation products using a C18 column (acetonitrile/water mobile phase, 1 mL/min flow rate).
- Accelerated Stability Testing :
- Acidic/alkaline hydrolysis : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours.
- Thermal stress : Heat at 60°C for 72 hours in a dry oven.
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions .
Key Finding : Isoxazole-thiophene hybrids are prone to hydrolysis in alkaline media due to ester/amide bond lability .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?
Answer :
- Case Study : In , IR spectra for 3c show a carbonyl stretch at 1667 cm⁻¹, whereas 3f (with an o-tolyl group) exhibits a shift to 1674 cm⁻¹. This discrepancy arises from electron-donating/withdrawing substituents altering conjugation .
- Resolution :
- Compare data across multiple derivatives to establish substituent-dependent trends.
- Use computational tools (e.g., DFT calculations) to model vibrational frequencies and validate experimental peaks .
Advanced Research Questions
Q. What in vivo models and dosing protocols are appropriate for evaluating this compound’s hypoglycemic activity?
Answer :
- Model : Use streptozotocin-induced diabetic Wistar albino mice (weight: 25–30 g, n=6 per group) .
- Dosing : Administer orally at 50–100 mg/kg/day for 14 days. Monitor blood glucose weekly via glucometer.
- Endpoint Analysis : Sacrifice animals to assess pancreatic β-cell regeneration (histopathology) and liver glycogen levels (anthrone method) .
Table 2 : Hypoglycemic Activity of Analogous Compounds
| Derivative | Glucose Reduction (%) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|
| 3a | 42.3 | >500 |
| 3c | 58.1 | 450 |
| 3f | 36.7 | >500 |
| Data from |
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
Answer :
- Key SAR Insights :
- Thiophene-Isoxazole Core : Essential for π-π stacking with enzyme active sites (e.g., PPAR-γ in hypoglycemic activity) .
- Methoxy Group : Electron-donating groups at the 4-position enhance metabolic stability but reduce solubility .
- N-Substituents : Bulky groups (e.g., o-tolyl in 3f) sterically hinder target binding, reducing potency .
- Optimization Strategy :
- Introduce polar substituents (e.g., -SO₂NH₂) to improve aqueous solubility without compromising target affinity.
- Use molecular docking (AutoDock Vina) to predict binding modes with PPAR-γ or COX-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
